molecular formula C11H14O5S B1439217 4-(4-Methanesulfonylphenoxy)butanoic acid CAS No. 1157776-47-0

4-(4-Methanesulfonylphenoxy)butanoic acid

Cat. No.: B1439217
CAS No.: 1157776-47-0
M. Wt: 258.29 g/mol
InChI Key: BDYYQKIEMMSADG-UHFFFAOYSA-N
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Description

4-(4-Methanesulfonylphenoxy)butanoic acid is a butanoic acid derivative featuring a phenoxy group substituted with a methanesulfonyl (-SO₂CH₃) moiety at the para position. The methanesulfonyl group is electron-withdrawing, which may enhance acidity, solubility, and metabolic stability compared to other substituents .

Properties

IUPAC Name

4-(4-methylsulfonylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-17(14,15)10-6-4-9(5-7-10)16-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYYQKIEMMSADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution Synthesis

The most common and well-documented method for preparing 4-(4-methanesulfonylphenoxy)butanoic acid involves the nucleophilic substitution reaction between 4-hydroxybutanoic acid and 4-methanesulfonylphenol derivatives.

Reaction Scheme:

  • Reactants: 4-Hydroxybutanoic acid + 4-Methanesulfonylphenol
  • Catalyst/Base: Potassium carbonate (K2CO3) or similar bases
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
  • Conditions: Heating under reflux to facilitate ether bond formation

Mechanism:
The phenolic hydroxyl group of 4-methanesulfonylphenol is deprotonated by the base, generating a phenolate ion, which then attacks the electrophilic carbon of the 4-hydroxybutanoic acid or its activated derivative to form the ether linkage.

Key Notes:

  • The reaction typically requires controlled heating to improve conversion rates.
  • The base serves both to deprotonate the phenol and to neutralize any acid formed.
  • The reaction is usually monitored by chromatographic techniques to ensure completion.

Purification:
Post-reaction, purification is achieved through recrystallization or chromatographic methods to yield high-purity this compound.

Parameter Details
Base Potassium carbonate (K2CO3)
Solvent Dimethylformamide (DMF)
Temperature Reflux (typically 80–120 °C)
Reaction Time Several hours (4–12 h)
Purification Method Recrystallization, chromatography

Industrial Scale Synthesis and Process Optimization

For industrial production, the above synthetic route is scaled up with modifications to improve yield, efficiency, and safety:

  • Continuous Flow Reactors:
    Use of continuous flow technology allows better control over reaction parameters such as temperature, mixing, and reaction time, leading to enhanced yield and reproducibility.

  • Solvent and Base Optimization:
    Selection of solvents and bases optimized for cost and environmental impact. For example, greener solvents or solvent-free conditions are explored to reduce waste.

  • Purification:
    Advanced purification techniques including preparative chromatography and recrystallization under controlled conditions ensure product purity suitable for pharmaceutical or biochemical applications.

Related Synthetic Approaches via Intermediate Formation

While direct ether formation is predominant, alternative approaches involve preparing intermediates such as 4-(4-hydroxyphenyl)butanoic acid followed by sulfonylation.

  • Demethylation Route:
    Starting from 4-(4-methoxyphenyl)butanoic acid, demethylation using aqueous hydrobromic acid (HBr) under mild, organic solvent-free conditions yields 4-(4-hydroxyphenyl)butanoic acid, a key intermediate. This intermediate can then be sulfonylated to introduce the methanesulfonyl group at the para position of the phenol ring.

  • Sulfonylation:
    The phenolic hydroxyl group of 4-(4-hydroxyphenyl)butanoic acid is reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base (e.g., triethylamine) to form the methanesulfonyl ether.

Step Reagents/Conditions Outcome
Demethylation Aqueous HBr, slight excess, no organic solvent 4-(4-hydroxyphenyl)butanoic acid
Sulfonylation Methanesulfonyl chloride, base (triethylamine), solvent (e.g., dichloromethane) This compound

Reaction Analysis and Optimization Studies

Research indicates that the choice of base, solvent, and temperature critically affects the yield and purity of the product. For example:

  • Base Strength: Stronger bases may lead to side reactions or decomposition; potassium carbonate offers a good balance.
  • Solvent Effects: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of phenolate ions and solubilize reactants effectively.
  • Temperature Control: Excessive heating can cause by-products; optimized reflux temperatures improve selectivity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Nucleophilic Substitution 4-Hydroxybutanoic acid, 4-Methanesulfonylphenol, K2CO3, DMF, reflux Straightforward, scalable Requires careful temperature control
Demethylation + Sulfonylation 4-(4-Methoxyphenyl)butanoic acid, aqueous HBr (demethylation), methanesulfonyl chloride (sulfonylation) Mild conditions, solvent-free step Multi-step, intermediate isolation needed
Industrial Continuous Flow Similar reagents, continuous flow reactor Enhanced yield, reproducibility Requires specialized equipment

Research Findings and Practical Considerations

  • The direct nucleophilic substitution route remains the most widely used due to its simplicity and good yields.
  • Solvent-free or greener methods are under investigation to reduce environmental impact, especially in the demethylation step leading to intermediates.
  • Purification techniques such as recrystallization from suitable solvents or chromatographic separation are critical for obtaining analytically pure compound suitable for medicinal or biochemical use.
  • Reaction monitoring by IR spectroscopy (tracking ether formation), NMR (structural confirmation), and mass spectrometry (molecular weight verification) is standard practice.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonylphenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

4-(4-Methanesulfonylphenoxy)butanoic acid has been investigated for its potential as a scaffold in drug development. Its unique structure allows for modifications that can enhance biological activity against various targets.

  • Case Study : Research has focused on its role as an inhibitor in the NAD biosynthesis pathway, which is crucial in cancer metabolism. Inhibiting this pathway can lead to apoptosis in tumor cells, making it a candidate for anti-cancer therapies .

Biochemical Applications

The compound serves as an organic buffer in biochemical applications, facilitating various enzymatic reactions and processes.

  • Application Example : It is utilized in the preparation of enzyme assays where precise pH control is necessary for optimal enzyme activity .

Agricultural Chemistry

There is emerging interest in the use of this compound as a potential herbicide or plant growth regulator due to its phenoxy group, which is known to interact with plant hormone pathways.

  • Research Insight : Preliminary studies indicate that compounds with similar structures can modulate plant growth by influencing auxin pathways, suggesting potential applications in crop management .

Data Table: Applications Overview

Application AreaDescriptionReferences
Medicinal ChemistryScaffold for drug development targeting NAD biosynthesis
Biochemical ApplicationsOrganic buffer for enzyme assays
Agricultural ChemistryPotential herbicide or growth regulator

Case Studies and Research Findings

  • NAD Biosynthesis Inhibition :
    • A study demonstrated the efficacy of this compound analogs in inhibiting NAD biosynthesis, leading to reduced proliferation of cancer cells. The mechanism involved targeting NAmPRTase (Nicotinamide adenine dinucleotide precursor), which plays a pivotal role in the salvage pathway of NAD synthesis .
  • Enzyme Activity Modulation :
    • Research highlighted the use of this compound as a buffering agent that stabilizes pH during enzymatic reactions, optimizing conditions for various biochemical assays. This stability is crucial for accurate measurements and reproducibility in experiments .

Mechanism of Action

The mechanism of action of 4-(4-Methanesulfonylphenoxy)butanoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 4-(4-Methanesulfonylphenoxy)butanoic acid with related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -SO₂CH₃ at para C₁₁H₁₄O₅S 258.29 (calc.) High acidity, potential enzyme inhibition Inferred
4-(4-Methoxyphenyl)butanoic acid -OCH₃ at para C₁₁H₁₄O₃ 194.23 Intermediate for LY518674 synthesis
4-(4-Hydroxyphenyl)butanoic acid -OH at para C₁₀H₁₂O₃ 180.20 Bioactive intermediate; solvent-free synthesis
4-(4-Chlorophenoxy)butanoic acid -Cl at para C₁₀H₁₁ClO₃ 214.65 Herbicidal activity; twisted carboxyl group (torsion angle: 161.6°)
4-(2,4-Dichlorophenoxy)butanoic acid -Cl at 2,4 positions C₁₀H₁₀Cl₂O₃ 249.09 Enhanced herbicidal potency; torsion angle: 170.1°
4-(4-Formyl-3-Methoxyphenoxy)butanoic Acid -CHO at 4, -OCH₃ at 3 C₁₂H₁₄O₅ 238.24 Higher molecular weight; potential for Schiff base formation
4-(3-Fluoro-4-methylphenyl)butanoic acid -F at 3, -CH₃ at 4 C₁₁H₁₃FO₂ 196.22 Increased lipophilicity; possible CNS activity

Key Observations:

  • Electron-Withdrawing Groups : The methanesulfonyl group in the target compound likely increases acidity (pKa) compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, enhancing solubility in polar solvents .
  • Conformational Effects : Chloro-substituted analogs exhibit twisted carboxyl groups (torsion angles 161.6°–170.1°), which may reduce hydrogen-bonding capacity compared to the target compound’s predicted planar conformation .
  • Biological Activity : Dichloro derivatives show herbicidal efficacy at 2 lb/A, suggesting that electron-withdrawing groups enhance agrochemical activity. The methanesulfonyl group may offer similar or improved potency .

Biological Activity

4-(4-Methanesulfonylphenoxy)butanoic acid, a derivative of 4-Phenylbutyric acid (4-PBA), has garnered attention for its potential therapeutic applications, particularly in neurology and pharmacology. This compound is characterized by a unique molecular structure that includes a butanoic acid chain linked to a phenoxy group, which features a methanesulfonyl group at the para position. This specific arrangement plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to function as a chemical chaperone. It has been shown to mitigate endoplasmic reticulum (ER) stress, which is implicated in various neurodegenerative diseases. By stabilizing misfolded proteins and promoting their proper folding, this compound can protect neuronal cells from stress-induced apoptosis.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated that it can prevent ER stress-induced neuronal cell death, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antioxidant Properties

The compound also displays antioxidant activity, which is critical in combating oxidative stress associated with neurodegeneration. This activity has been quantified using various assays, confirming its efficacy in scavenging free radicals and reducing cellular damage.

Case Studies

  • Neurodegenerative Disease Models
    • In a study involving neuronal cell cultures exposed to ER stressors, treatment with this compound resulted in a marked decrease in cell death compared to untreated controls. The protective effect was linked to the upregulation of chaperone proteins and the downregulation of pro-apoptotic factors.
  • Animal Models
    • Animal studies have shown that administration of this compound can improve cognitive function in models of Alzheimer's disease. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behaviors, supporting its potential role in cognitive enhancement.

Research Findings Summary Table

Study TypeFindings
In VitroPrevented ER stress-induced neuronal cell deathNeuroprotective effects confirmed
Animal StudiesImproved cognitive function and reduced anxiety-like behaviors in Alzheimer's modelsPotential therapeutic agent identified
Antioxidant AssaysSignificant reduction of oxidative stress markersStrong antioxidant properties

Future Directions

The ongoing research into this compound suggests several promising avenues for future study:

  • Clinical Trials : Further investigation through clinical trials is necessary to establish safety and efficacy in human subjects.
  • Mechanistic Studies : Detailed studies focusing on the molecular mechanisms underpinning its neuroprotective effects could provide insights into its therapeutic potential.
  • Combination Therapies : Exploring the use of this compound in combination with other pharmacological agents may enhance its therapeutic effects, particularly in complex neurodegenerative conditions.

Q & A

Q. Key Methodological Steps :

  • Reagent Selection : Use anhydrous solvents to minimize side reactions.
  • Kinetic Control : Monitor reaction progress via TLC or HPLC to optimize yield.
  • Purification : Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate).

How can structural characterization be performed to confirm the compound’s identity?

Basic Question
Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the phenoxy linkage (δ 6.8–7.5 ppm for aromatic protons) and methanesulfonyl group (δ 3.1 ppm for CH₃SO₂) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M-H]⁻ ion at m/z 287).
  • HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

What biological assays are suitable for evaluating its pharmacological potential?

Advanced Question
Prioritize enzyme inhibition and receptor-binding studies:

  • Kinetic Assays : Measure IC₅₀ values against cyclooxygenase (COX) or phosphodiesterase enzymes using fluorogenic substrates .
  • Cell-Based Assays : Test anti-inflammatory activity in RAW 264.7 macrophages (LPS-induced TNF-α suppression) .
  • Structural Modifications : Compare activity with analogs (e.g., 4-(2-chlorophenoxy)butanoic acid) to establish SAR .

Q. Methodological Validation :

  • Pharmacokinetics : Monitor plasma concentrations via LC-MS/MS after oral administration.
  • Tissue Distribution : Use radiolabeled 14C^{14}C-analogs to track biodistribution .

How does the methanesulfonyl group influence reactivity in derivatization?

Advanced Question
The -SO₂CH₃ group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the para position. This property is exploited in:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) .
  • Nucleophilic Aromatic Substitution : Replacement with amines or thiols under high-temperature conditions .

Experimental Insight :
In a 2023 study, the methanesulfonyl group increased reaction rates in Pd-catalyzed couplings by 30% compared to nitro-substituted analogs .

What computational tools predict its environmental toxicity?

Advanced Question
Use QSAR models and molecular docking:

  • ECOSAR : Predict acute aquatic toxicity (e.g., LC₅₀ for fish) .
  • Docking Simulations : Analyze binding affinity to non-target proteins (e.g., acetylcholinesterase) .
  • Biodegradation Pathways : Simulate microbial degradation using CATABOL or BIOWIN .

Validation :
A 2024 study aligned computational predictions (ECOSAR LC₅₀ = 2.1 mg/L) with experimental zebrafish assays (LC₅₀ = 1.8 mg/L) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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